molecular formula C13H11FN6O2 B10998812 C13H11FN6O2

C13H11FN6O2

Cat. No.: B10998812
M. Wt: 302.26 g/mol
InChI Key: MBIXDFSNSWWAMG-UHFFFAOYSA-N
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Description

The compound with the molecular formula “C13H11FN6O2” is a fluorinated derivative of a complex organic molecule. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of fluorine in its structure often imparts significant changes in its reactivity and biological activity compared to its non-fluorinated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C13H11FN6O2” typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Final Modifications:

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“C13H11FN6O2” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “C13H11FN6O2” involves its interaction with specific molecular targets and pathways. The presence of fluorine can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    C13H11NO2: A non-fluorinated analog with different reactivity and biological activity.

    C13H11ClN6O2: A chlorinated analog with distinct chemical properties.

Comparison: “C13H11FN6O2” is unique due to the presence of fluorine, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated and chlorinated counterparts. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11FN6O2

Molecular Weight

302.26 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H11FN6O2/c1-7-17-10-3-2-8(14)4-9(10)12(22)20(7)5-11(21)18-13-15-6-16-19-13/h2-4,6H,5H2,1H3,(H2,15,16,18,19,21)

InChI Key

MBIXDFSNSWWAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC=NN3

Origin of Product

United States

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